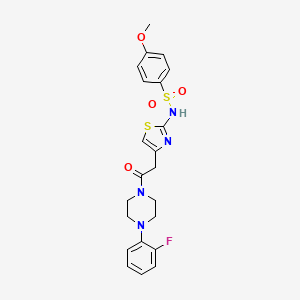

N-(4-(2-(4-(2-氟苯基)哌嗪-1-基)-2-氧代乙基)噻嘧啶-2-基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

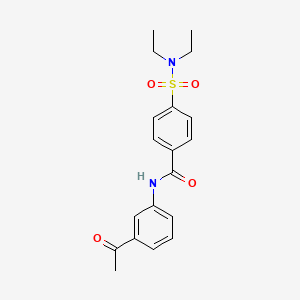

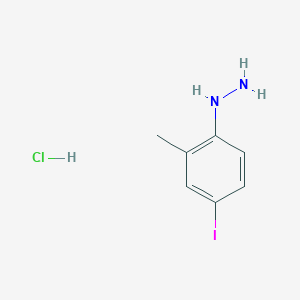

The synthesis of related sulfonamide compounds involves multiple steps, including condensation and substitution reactions, to introduce various functional groups critical for the compound's activity. For example, similar sulfonamide derivatives have been synthesized through reactions involving bromo or fluoro substituted aromatic compounds, piperazine, and various activating and coupling conditions to achieve the desired structure (Bromidge et al., 2001).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through techniques such as X-ray crystallography, providing insight into their conformation, bonding, and overall geometry. These studies reveal the importance of certain structural features, such as the piperazine ring and substituted phenyl groups, in determining the compound's properties and potential biological activity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

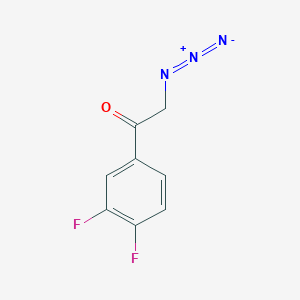

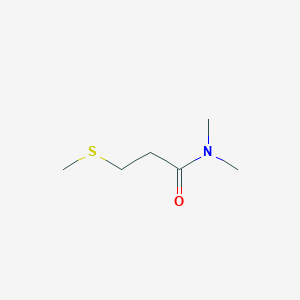

The reactivity of such sulfonamide compounds includes their ability to undergo various chemical reactions, such as nucleophilic substitution, which is pivotal in modifying their structure and enhancing their biological relevance. The introduction of fluorine atoms, for instance, is a common modification that can significantly affect the molecule's pharmacokinetic and pharmacodynamic properties (Tanişli et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and delivery. The crystalline structure, in particular, can influence the compound's stability and bioavailability. Detailed studies often use techniques like Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray diffraction to elucidate these aspects (Kumara et al., 2017).

科学研究应用

抗癌潜力

一项关于新型氨基噻唑酮-肉桂酚衍生物的研究,与感兴趣的化学结构密切相关,显示出对人类胃腺癌(AGS细胞)和人类结肠腺癌(HT-29细胞)具有显著的抗癌效果。这些化合物对AGS和HT-29人类癌细胞系表现出比5-氟尿嘧啶更强的效力,对成纤维细胞的细胞毒性更低,表明它们有望成为开发胃肠腺癌抗癌药物的先导化合物(Tsai et al., 2016)。

抗菌和驱虫活性

通过合成另一种化合物,该化合物通过与感兴趣的化学结构相似的组分进行缩合反应,显示出较差的抗菌但适中的驱虫活性。这表明有潜力开发成针对特定寄生虫感染的治疗方法(Sanjeevarayappa et al., 2015)。

药理学特性

对一种与问题化学结构相关的化合物的药理学特性进行了探讨,显示出对5-HT6受体的有效抑制作用。这表明在认知增强和神经系统疾病治疗方面具有潜在的治疗应用(Stean et al., 2002)。

腐蚀抑制

涉及哌啶衍生物的研究,这些衍生物与问题化学结构的一部分相同,表明它们在抑制铁的腐蚀方面具有有效性。这突显了一种非医学应用,表明在材料科学和工程领域中保护金属免受腐蚀方面具有潜在的实用价值(Kaya et al., 2016)。

可卡因滥用治疗

一项关于合成包含感兴趣化学结构元素的化合物的研究显示出作为可卡因滥用治疗剂的潜力。这表明在开发物质滥用障碍治疗方面具有潜在应用(Forrat et al., 2007)。

作用机制

Target of Action

The compound contains a piperazine ring, which is a common feature in many drugs that interact with the central nervous system. It also contains a thiazole ring, which is often found in antimicrobial and anticancer agents .

Mode of Action

The exact mode of action would depend on the specific target. For example, if it targets a receptor in the central nervous system, it might act as an agonist (activator) or antagonist (blocker). If it targets a microbial enzyme, it might inhibit the enzyme’s activity .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a piperazine ring are involved in neurotransmission, while thiazole-containing compounds often interfere with microbial metabolism .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might alleviate symptoms of a neurological disorder, or it might inhibit the growth of microbes or cancer cells .

属性

IUPAC Name |

N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S2/c1-31-17-6-8-18(9-7-17)33(29,30)25-22-24-16(15-32-22)14-21(28)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,15H,10-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMPHUQAXARKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2495632.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)

![1-benzyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2495646.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)

![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)